![molecular formula C18H27N3O2 B2537190 6-Cyclopropyl-2-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2097873-15-7](/img/structure/B2537190.png)
6-Cyclopropyl-2-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "6-Cyclopropyl-2-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one" is a complex molecule that may be related to various pharmacologically active compounds. While the exact compound is not directly mentioned in the provided papers, the structural motifs such as cyclopropyl, piperidinyl, and dihydropyridazinone are common in the realm of medicinal chemistry and are often associated with biological activity.
Synthesis Analysis
The synthesis of complex molecules containing piperidine and cyclopropyl groups can be achieved through multi-component reactions, as demonstrated in the one-step synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans . Although the target molecule is not a pyrazolopyran, the methodology involving the condensation of piperidinones could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds related to the target molecule often exhibits non-planarity and specific conformational preferences. For instance, cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines show axial-equatorial conformational preferences . This information is crucial for understanding the three-dimensional arrangement of the target molecule, which can significantly influence its biological activity.
Chemical Reactions Analysis
The reactivity of cyclopropyl and piperidine moieties in various chemical reactions is well-documented. For example, the synthesis and reactions of 7-substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids demonstrate the versatility of these groups in forming new bonds and derivatives . These reactions are essential for the modification and optimization of the target compound's pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing cyclopropyl and piperidine groups can be studied through their melting and dissociation properties, as well as their solubility in various conditions . Electrochemical studies also provide insights into the redox behavior of these compounds, which is important for understanding their stability and reactivity .
Scientific Research Applications
Heterocyclic Derivative Syntheses
6-Cyclopropyl-2-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is involved in the synthesis of various heterocyclic derivatives. For example, it's used in palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes to produce tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives (Bacchi et al., 2005).
Antibacterial Activity
The compound is part of the chemical structure of certain quinolones, which show promising antibacterial activity. For instance, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid, which contains a similar cyclopropyl and piperidinyl structure, has been noted for its significant in vitro and in vivo antibacterial activity (Miyamoto et al., 1987).
Synthesis of Scopine Derivatives
This compound is also relevant in the synthesis of scopine derivatives. Scopine, a tropane alkaloid found in natural alkaloids like atropine, has various pharmacological properties. The synthesis process involves reactions with secondary amines such as piperidine, which is closely related to the chemical structure of 6-Cyclopropyl-2-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one (Vlasova et al., 2006).
Anticancer and Antimicrobial Studies
In the realm of cancer and microbial research, compounds with structural similarities to 6-Cyclopropyl-2-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one have been synthesized and evaluated for their potential as anticancer and antimicrobial agents. The focus has been on exploring the biological activity of these compounds against various cancer cell lines and pathogenic strains (Katariya et al., 2021).
properties
IUPAC Name |
6-cyclopropyl-2-[[1-(oxolan-3-ylmethyl)piperidin-4-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c22-18-4-3-17(16-1-2-16)19-21(18)12-14-5-8-20(9-6-14)11-15-7-10-23-13-15/h3-4,14-16H,1-2,5-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHOPESYZRYRSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)CC4CCOC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-2-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.